Felodipine-13C4
Description
Felodipine-13C4 is a stable isotope-labeled analog of felodipine, a dihydropyridine calcium channel blocker used clinically to manage hypertension. The "13C4" designation indicates that four carbon atoms in the molecule are replaced with the carbon-13 isotope. This compound (CAS: Not Available; Cat. No.: CS-T-96734) has a molecular formula of C14¹³C4H19Cl2NO4 and a molecular weight of 388.22 g/mol . It is exclusively intended for research purposes, such as pharmacokinetic studies, metabolic pathway analysis, and quantitative bioanalytical method validation .
Properties
Molecular Formula |
C₁₄¹³C₄H₁₉Cl₂NO₄ |
|---|---|
Molecular Weight |
388.22 |
Synonyms |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester-13C4; Feloday-13C4; Flodil-13C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Analogs
Felodipine-13C4 belongs to a class of isotopically labeled compounds designed for analytical applications. Key analogs and their properties are summarized below:
Table 1: Comparison of this compound and Related Compounds
Notes:
- rac denotes racemic mixtures, which are critical for studying enantiomer-specific effects.
- Prices reflect the complexity of isotopic synthesis; 13C-labeled compounds are typically more expensive than non-labeled analogs due to production costs .
Analytical Differentiation
Mass Spectrometry (MS)
- This compound : Introduces a +4 Da mass shift compared to unlabeled felodipine, enabling precise quantification in biological matrices .
- Deuterated Analogs (e.g., rac Felodipine-d8) : Deuterium substitution (+1 Da per D atom) may lead to chromatographic retention time differences compared to 13C-labeled versions due to isotope effects .
- O-Desmethyl this compound : A major metabolite with a mass shift corresponding to demethylation (-14 Da) and 13C labeling, used to study metabolic pathways .
Nuclear Magnetic Resonance (NMR)
13C-labeled compounds like this compound enhance signal resolution in 13C-NMR by eliminating splitting from neighboring 12C atoms, facilitating structural elucidation .
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